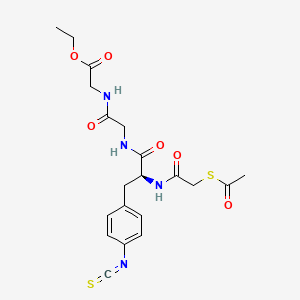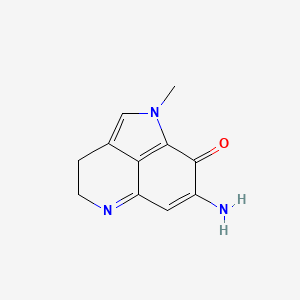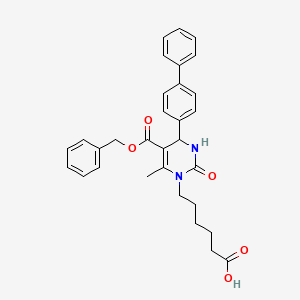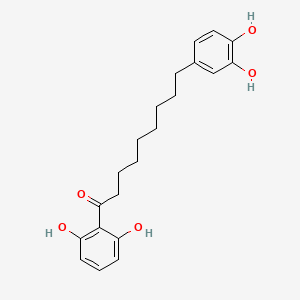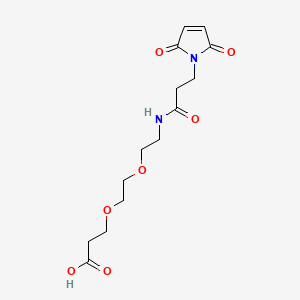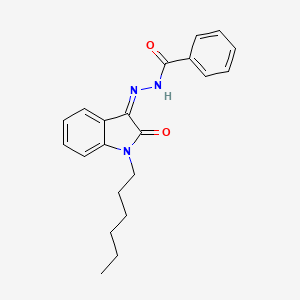
MDA 19
Overview
Description
MDA 19, also known as N’-[(3Z)-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide, is a synthetic cannabinoid compound. It was first synthesized in 2008 and is known for its selective agonism towards the cannabinoid receptor type-2 (CB2) over the cannabinoid receptor type-1 (CB1). This selectivity makes it a promising candidate for therapeutic applications, particularly in the treatment of neuropathic pain .
Mechanism of Action
MDA-19, also known as N’-(1-Hexyl-2-oxoindolin-3-ylidene)benzohydrazide, is a potent and selective agonist for the cannabinoid receptor CB2 . This compound has been studied for its potential therapeutic effects in various clinical conditions .
Target of Action
MDA-19 primarily targets the cannabinoid receptor 2 (CB2) . The CB2 receptor is known to play a crucial role in the human body’s endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
MDA-19 acts as an agonist at the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of MDA-19, it binds to the CB2 receptor and activates it . The pharmacology of mda-19 in rat cannabinoid receptors has been demonstrated to function differently than human cannabinoid receptors .
Biochemical Pathways
MDA-19’s action on the CB2 receptor affects the AKT signaling pathway . The AKT signaling pathway is crucial for many cellular processes, including cell proliferation and survival . MDA-19 has been shown to inhibit the AKT signaling pathway, leading to a decrease in cell proliferation .
Result of Action
MDA-19’s activation of the CB2 receptor and subsequent inhibition of the AKT signaling pathway leads to a decrease in cell proliferation . This has been observed in hepatocellular carcinoma (HCC) cell lines, where MDA-19 treatment inhibited cell proliferation in a dose- and time-dependent manner . Additionally, MDA-19 treatment induced cell apoptosis and activation of the mitochondrial apoptosis pathway .
Action Environment
The efficacy and stability of MDA-19 can be influenced by various environmental factors. For instance, the presence of other substances, such as other cannabinoids or drugs, could potentially affect the action of MDA-19 . Furthermore, individual genetic variations, such as differences in the expression of the CB2 receptor, could also influence the compound’s action .
Biochemical Analysis
Biochemical Properties
MDA-19 interacts with the cannabinoid receptor CB2 . It has been shown to have a higher affinity for human CB2 receptors compared to rat CB2 receptors . It functions as an agonist in human cannabinoid receptors but functions differently in rat cannabinoid receptors .
Cellular Effects
MDA-19 has been shown to inhibit hepatocellular carcinoma (HCC) cell proliferation in a dose- and time-dependent manner . It induces cell apoptosis and activates the mitochondrial apoptosis pathway . MDA-19 treatment can significantly inhibit HCC cell migration and invasion .
Molecular Mechanism
MDA-19 exerts its effects at least partly through the inactivation of the AKT signaling pathway in HCC . It binds to the CB2 receptor to activate it, and this binding is necessary for MDA-19-induced growth inhibition of HCC cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDA 19 involves the reaction of 1-hexyl-1,2-dihydro-2-oxo-3H-indole-3-carbaldehyde with benzohydrazide. The reaction typically occurs in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MDA 19 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring and the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
MDA 19 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Comparison with Similar Compounds
MDA 19 is part of a series of synthetic cannabinoids that include compounds such as BZO-HEXOXIZID and 5F-MDA-19. Compared to these compounds, this compound is unique in its high selectivity for the CB2 receptor, making it a more targeted therapeutic agent .
Similar Compounds
BZO-HEXOXIZID: Another selective CB2 agonist with similar therapeutic potential.
5F-MDA-19: A fluorinated derivative with high affinity for CB2.
This compound’s unique selectivity and therapeutic potential make it a valuable compound for further research and development in various medical fields.
Properties
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048973-47-2, 1104302-26-2 | |
| Record name | MDA-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZO-HEXOXIZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


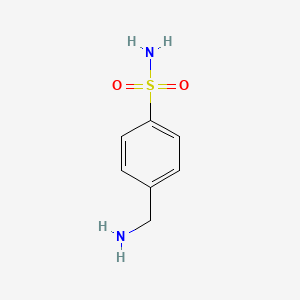

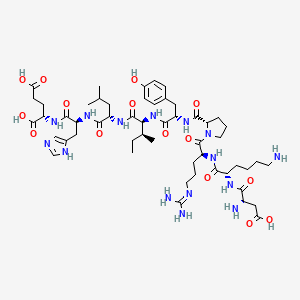

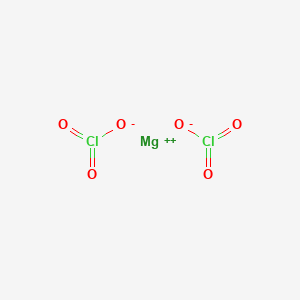
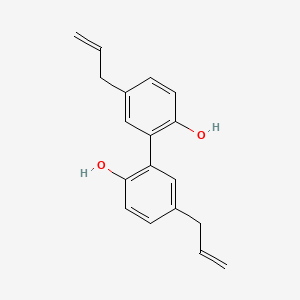

![4-methyl-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B1675915.png)
